molecular formula C15H11ClF4N2O2 B3613715 N-(3-chlorophenyl)-N'-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]urea

N-(3-chlorophenyl)-N'-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]urea

Cat. No. B3613715
M. Wt: 362.70 g/mol
InChI Key: HSDDLWCCPVPLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]urea, also known as TFMPU, is a synthetic compound that belongs to the class of urea-based herbicides. It is commonly used in agricultural practices to control the growth of weeds and unwanted plants in crops. TFMPU is known for its high efficiency, selectivity, and low toxicity, making it an ideal herbicide for use in various agricultural settings.

Mechanism of Action

N-(3-chlorophenyl)-N'-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]urea works by inhibiting the enzyme acetolactate synthase (ALS), which is responsible for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, this compound disrupts the metabolic processes in the plant, leading to the death of the weed. The selectivity of this compound is due to the fact that the ALS enzyme in crop plants is less sensitive to this compound than the enzyme in weeds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound on plants have been extensively studied. This compound has been shown to inhibit the growth of the root system in plants, leading to stunted growth and reduced biomass. It also affects the photosynthetic processes in plants, leading to reduced chlorophyll content and decreased photosynthetic activity. Additionally, this compound has been shown to affect the water balance in plants, leading to reduced water uptake and increased water loss.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]urea has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to synthesize. It is also highly effective and selective, making it an ideal herbicide for use in various plant species. However, this compound also has some limitations. Its toxicity to non-target organisms, such as insects and animals, is not well understood, and its long-term effects on the environment are not well documented. Additionally, its use in agriculture has led to the development of herbicide-resistant weeds, which can be difficult to control.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N'-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]urea. One area of research is the development of new herbicides based on the structure of this compound. Researchers can modify the structure of this compound to improve its selectivity and reduce its toxicity to non-target organisms. Another area of research is the development of new methods for weed control that do not rely on herbicides. This can include the use of cover crops, crop rotation, and mechanical weed control. Finally, researchers can study the long-term effects of this compound on the environment and develop strategies for sustainable weed management in agriculture.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its herbicidal properties and its potential use in agriculture. It is highly effective and selective, making it an ideal herbicide for use in various crops. However, its long-term effects on the environment and its toxicity to non-target organisms are still not well understood. Future research can focus on developing new herbicides based on the structure of this compound, developing new methods for weed control, and studying the long-term effects of this compound on the environment.

Scientific Research Applications

N-(3-chlorophenyl)-N'-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]urea has been extensively studied for its herbicidal properties and its potential use in agriculture. It has been shown to effectively control the growth of various weed species, including broadleaf and grassy weeds. This compound is also known for its selectivity, meaning that it can target specific weeds without harming the crop plants. This makes it an ideal herbicide for use in various crops, including soybeans, cotton, corn, and wheat.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF4N2O2/c16-9-4-3-5-10(8-9)21-14(23)22-11-6-1-2-7-12(11)24-15(19,20)13(17)18/h1-8,13H,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDDLWCCPVPLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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